molecular formula C25H22FN3O2 B2481140 1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-46-5

1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide

Cat. No. B2481140
CAS RN: 1014069-46-5
M. Wt: 415.468
InChI Key: OZAASIKNYSSNMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures similar to "1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide," often involves cyclization reactions of hydrazones with diketones or β-dicarbonyl compounds. In a related study, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized through high-temperature cyclization, demonstrating the versatility of pyrazole synthesis methods (Eleev et al., 2015).

Molecular Structure Analysis

Pyrazole derivatives' molecular structures are characterized by their planar configuration and conjugated system, which contribute to their biological activities. Crystal structure studies of similar compounds provide insights into their molecular conformation, intermolecular hydrogen bonding, and crystal packing, which are crucial for understanding their chemical behavior and interactions (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives have been synthesized and characterized through experimental and theoretical studies, highlighting the potential for functionalization and modification of pyrazole compounds for various applications. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines demonstrates the methodology for introducing fluoro groups into pyrazole compounds, potentially enhancing their biological activity (Eleev et al., 2015).

Herbicidal Activity

  • Novel pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their herbicidal activity against various weeds. The substitution pattern on the pyrazole ring, particularly with benzyloxy groups substituted with electron-withdrawing groups, has been found to significantly enhance herbicidal activity. This indicates the potential of pyrazole derivatives in the development of new herbicides (Ohno et al., 2004).

Antibacterial and Antituberculosis Activity

  • Pyrazole derivatives have been designed and synthesized with potential antibacterial and antituberculosis activities. For example, thiazole-aminopiperidine hybrid analogues showed promising activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of pyrazole compounds in treating infectious diseases (Jeankumar et al., 2013).

Luminescent Supramolecular Liquid Crystals

  • Pyrazole units have been incorporated into supramolecular liquid crystals displaying luminescent properties. This unique combination of self-assembling and luminescent features offers new opportunities for the development of materials with potential applications in displays and optical devices (Moyano et al., 2013).

properties

IUPAC Name

1-benzyl-N-[(4-fluorophenyl)methyl]-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c26-22-13-11-19(12-14-22)15-27-24(30)23-17-29(16-20-7-3-1-4-8-20)28-25(23)31-18-21-9-5-2-6-10-21/h1-14,17H,15-16,18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAASIKNYSSNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide

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